physicochemical properties of 9-Octyl-9h-carbazole-3-carbaldehyde
physicochemical properties of 9-Octyl-9h-carbazole-3-carbaldehyde
Architecting Donor-Acceptor Systems: A Comprehensive Guide to the Physicochemical Properties and Applications of 9-Octyl-9H-carbazole-3-carbaldehyde
By: Senior Application Scientist
Introduction & Strategic Importance
In the rapidly evolving fields of organic electronics and photophysical bio-sensing, the rational design of molecular building blocks is paramount. Among these, 9-Octyl-9H-carbazole-3-carbaldehyde stands out as a highly versatile, meticulously engineered scaffold[1].
From a structural perspective, the unmodified carbazole core is a rigid, electron-rich planar biphenyl system bridged by a nitrogen atom. While it boasts excellent hole-transporting capabilities and high triplet energy, it suffers from poor solubility due to strong intermolecular π−π stacking. The strategic attachment of an 8-carbon (octyl) chain at the N9 position thermodynamically disrupts this stacking, dramatically enhancing solubility in organic media without perturbing the conjugated core[2]. Concurrently, the formylation at the C3 position introduces a strongly electron-withdrawing aldehyde group, establishing a localized Donor- π -Acceptor (D- π -A) push-pull dipole[2]. This aldehyde acts as an essential electrophilic handle for downstream π -extension and heterocycle synthesis.
Physicochemical & Structural Profile
Understanding the baseline properties of 9-Octyl-9H-carbazole-3-carbaldehyde is critical for predicting its behavior in complex reaction matrices and device architectures.
Table 1: Key Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 9-Octyl-9H-carbazole-3-carbaldehyde |
| CAS Registry Number | 67707-10-2[1] |
| Molecular Formula | C21H25NO[3] |
| Molecular Weight | 307.43 g/mol [4] |
| Appearance | Yellow crystalline solid[5] |
| Melting Point | 54 °C[5] |
| Solubility | Highly soluble in THF, DCM, Chloroform, and DMF; Insoluble in H2O[2] |
| 1H-NMR Signature (Aldehyde) | ~10.08 ppm (s, 1H, -CHO) in CDCl3[5] |
Synthetic Methodology & Mechanistic Causality
The synthesis of 9-Octyl-9H-carbazole-3-carbaldehyde is achieved via a robust, two-step sequence: N-alkylation followed by Vilsmeier-Haack formylation[6][7]. As an application scientist, I emphasize that every step must be a self-validating system to ensure high-fidelity scale-up.
Step 1: N-Alkylation (Solubility Enhancement)
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Mechanistic Causality: The secondary amine of carbazole is relatively acidic (pKa ~19.9). Using a strong base quantitatively generates a highly nucleophilic carbazolide anion, which readily attacks the primary alkyl halide via an SN2 mechanism.
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Protocol:
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Dissolve 1.0 eq of carbazole in anhydrous DMF and cool to 0 °C under inert atmosphere.
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Slowly add 1.2 eq of Sodium Hydride (NaH, 60% dispersion). Stir until hydrogen evolution ceases.
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Add 1.2 eq of 1-bromooctane dropwise. Stir at room temperature for 4–6 hours.
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Validation: Quench with water and extract with dichloromethane (DCM). Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (9:1) will show complete consumption of the highly polar carbazole starting material.
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Step 2: Vilsmeier-Haack Formylation (Regioselective Electrophilic Aromatic Substitution)
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Mechanistic Causality: The nitrogen lone pair donates electron density into the aromatic ring, strongly activating the 3- and 6-positions (para to the nitrogen). The Vilsmeier reagent (a chloroiminium ion) is a mild, bulky electrophile. The steric hindrance of the octyl group and the inherent electronic asymmetry direct the initial formylation exclusively to the 3-position[7].
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Protocol:
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In a separate dry flask at 0 °C, add 1.5 eq of Phosphorus Oxychloride (POCl3) dropwise to 5.0 eq of anhydrous DMF to generate the Vilsmeier reagent[6].
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Add the 9-octylcarbazole (from Step 1) dissolved in DMF to the active reagent. Heat the reaction mixture to 90 °C for 12 hours.
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Pour the cooled mixture into ice water and neutralize with aqueous NaOH. The iminium intermediate hydrolyzes to the aldehyde, precipitating as a yellow solid[5].
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Validation: 1H-NMR spectroscopy in CDCl3 must show a distinct singlet at ~10.08 ppm, confirming the successful installation of the formyl proton[5].
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Figure 1: Step-by-step synthetic workflow and mechanistic pathway for 9-Octyl-9H-carbazole-3-carbaldehyde.
Photophysical Dynamics & Advanced Applications
The intrinsic push-pull nature of 9-Octyl-9H-carbazole-3-carbaldehyde makes it an ideal precursor for extending π -conjugation and synthesizing complex functional materials.
A. Fluorescent Probes via Knoevenagel Condensation
By reacting the C3-carbaldehyde with active methylene compounds, researchers can synthesize highly sensitive ratiometric fluorescent probes. For instance, Knoevenagel condensation with thiobarbituric acid yields a D- π -A conjugate capable of detecting Mercury (II) ions in aqueous media via fluorescence quenching[2]. The octyl chain is highly critical here; it allows the hydrophobic probe to be solubilized within micellar environments (e.g., using surfactants in mixed THF/water systems), enabling stable optical signaling in biofluids[2][5].
B. Multicomponent Heterocycle Synthesis
The aldehyde acts as a primary input for the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. Reacting 9-octyl-9H-carbazole-3-carbaldehyde with 2-aminopyridine and an isocyanide under green catalytic conditions (such as Montmorillonite K-10 and ultrasound irradiation) yields complex carbazolyl imidazo[1,2-a]pyridines[8][9]. These bis-heterocycles are heavily investigated for their unique photophysical properties and potential anticancer activities[8].
C. Hole-Transporting Materials (HTMs) for OLEDs & Perovskites
In organic electronics, the carbazole moiety is prized for its excellent hole-transporting mobility. The aldehyde group allows for Suzuki cross-coupling or direct condensation to form extended multidimensional HTMs[7][10]. The octyl chains ensure these materials remain highly soluble, allowing them to be solution-processed (e.g., via spin-coating) to form uniform, non-doped emissive layers or hole-selective layers in perovskite solar cells, bypassing the need for expensive vacuum deposition techniques[10].
Figure 2: Downstream applications of 9-Octyl-9H-carbazole-3-carbaldehyde in materials science and bio-sensing.
Conclusion
9-Octyl-9H-carbazole-3-carbaldehyde is far more than a simple organic intermediate; it is a precisely tuned optoelectronic scaffold. The N-octyl chain provides the necessary thermodynamic solubility for scalable solution-processing, while the C3-carbaldehyde offers a regioselective vector for π -extension and heterocycle formation. Whether architecting non-doped OLEDs, high-efficiency perovskite solar cells, or highly sensitive bio-probes, mastering the physicochemical behavior and synthetic causality of this molecule is essential for next-generation material design.
References
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ChemCD. "9-OCTYL-9H-CARBAZOLE-3-CARBALDEHYDE ,67707-10-2 spectrum". URL: [Link]
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Chemhui. "9-octyl-9H-carbazole-3-carbaldehyde – Chemical Properties". URL: [Link]
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Royal Society of Chemistry (RSC). "A Simple Cost Effective Carbazole-Thiobarbituric acid Conjugate as Ratiometric Fluorescent Probe for Detection of Mercury (II) ions in Aqueous Medium". URL: [Link]
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Sciforum. "Synthesis of Carbazolyl Imidazo[1,2-a] Pyridines via Groebke-Blackburn-Bienayme Reaction under Green Catalyst". URL: [Link]
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Royal Society of Chemistry (RSC). "Electronic Supplementary Information (ESI) On optical signaling in biofluids: nondenaturing photostable molecular probe for serum". URL: [Link]
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National Institutes of Health (PMC). "Roadmap for Designing Donor-π-Acceptor Fluorophores in UV-Vis and NIR Regions: Synthesis, Optical Properties and Applications". URL: [Link]
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ResearchGate. "An efficient multi-functional material based on polyether-substituted indolocarbazole for perovskite solar cells and solution-processed non-doped OLEDs". URL: [Link]
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